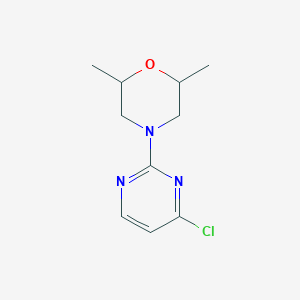
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine typically involves the reaction of 4-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the morpholine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing the reaction time significantly .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Substitution Reactions: The methyl groups on the morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the rings .
Aplicaciones Científicas De Investigación
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral replication mechanisms.
Biological Research: The compound is studied for its potential antiviral and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes. The pyrimidine ring is crucial for binding to the active site of these enzymes, thereby inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Used in the synthesis of HIV-1 reverse transcriptase inhibitors.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Uniqueness
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is unique due to the presence of both pyrimidine and morpholine rings, which confer specific chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C10H14ClN3O |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-(4-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-4-3-9(11)13-10/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
PWZOIOZBGIAUAU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)

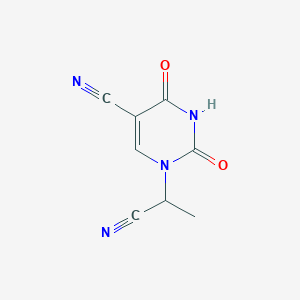
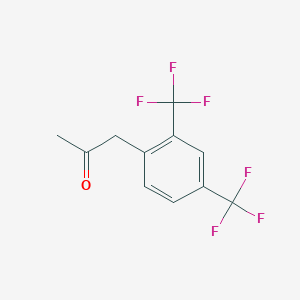
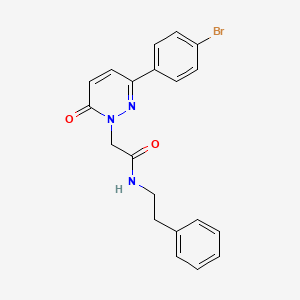
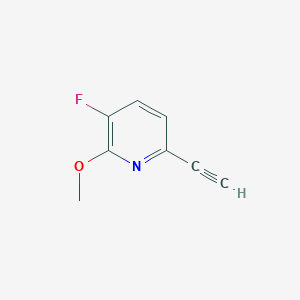
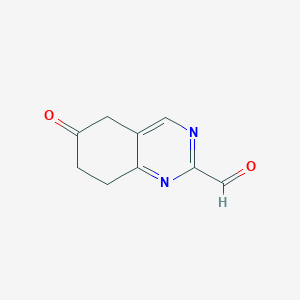
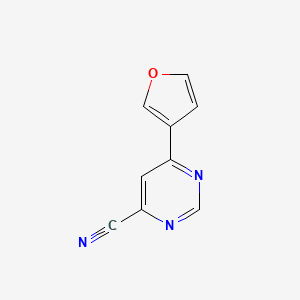
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
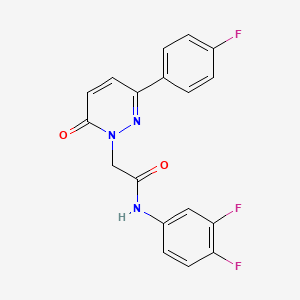
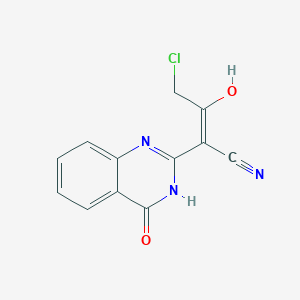
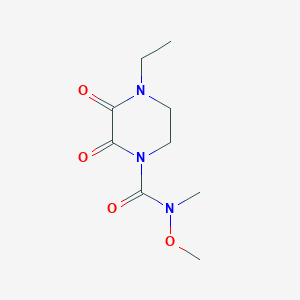
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
